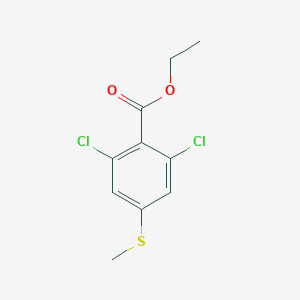

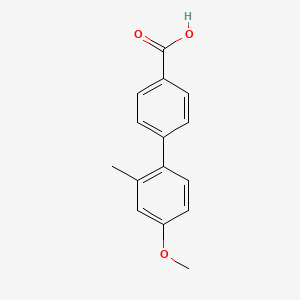

Methyl 2,5-dichloro-3-fluorobenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

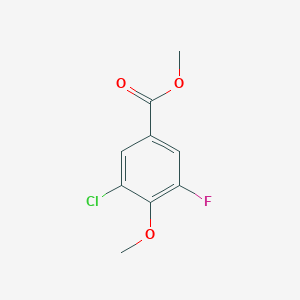

“Methyl 2,5-dichloro-3-fluorobenzoate” is a chemical compound with the CAS Number: 1538964-46-3 . It has a molecular weight of 223.03 and its IUPAC name is methyl 2,5-dichloro-3-fluorobenzoate . The compound is solid in physical form .

Synthesis Analysis

The synthesis of similar compounds often involves diazotization . For instance, m-difluorobenzene can be synthesized via a continuous-flow double diazotization process . This method has been reported to yield m-Difluorobenzene with 85% total yield . The molar ratio of hydrochloric acid used in the process is reduced to 3.6 equivalent .Molecular Structure Analysis

The InChI code for “Methyl 2,5-dichloro-3-fluorobenzoate” is 1S/C8H5Cl2FO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,1H3 . The InChI key is DZWVFPHEKTTWTL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 2,5-dichloro-3-fluorobenzoate” is a solid at room temperature . It should be stored at a temperature between 2-8°C .科学研究应用

Pharmaceutical Research

Methyl 2,5-dichloro-3-fluorobenzoate: is a compound that can be utilized in the synthesis of various pharmaceuticals. Its structure allows for the introduction of fluorine atoms into drug molecules, which can significantly alter the biological activity and metabolic stability of these drugs .

Material Science

In material science, this compound can be used to develop new polymeric materials. The dichloro and fluoro groups could potentially interact with polymer chains, leading to materials with unique properties such as enhanced thermal stability or specific electronic characteristics .

Chemical Synthesis

This compound plays a role in chemical synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can act as a precursor for the synthesis of more complex organic compounds, including those with potential applications in organic electronics .

Analytical Chemistry

In analytical chemistry, Methyl 2,5-dichloro-3-fluorobenzoate may be used as a standard or reagent in chromatographic methods for the detection and quantification of similar compounds in various samples, aiding in environmental analysis and quality control .

Life Science Research

The compound’s reactivity makes it a valuable tool in life science research. It can be used to modify biomolecules or create probes for understanding biological processes, potentially contributing to the development of diagnostics or therapeutics .

Environmental Applications

While direct applications in environmental science are not extensively documented, compounds like Methyl 2,5-dichloro-3-fluorobenzoate could be studied for their environmental fate and behavior, including their potential as intermediates in the degradation of more complex pollutants .

安全和危害

属性

IUPAC Name |

methyl 2,5-dichloro-3-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWVFPHEKTTWTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-dichloro-3-fluorobenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

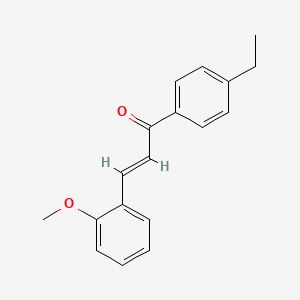

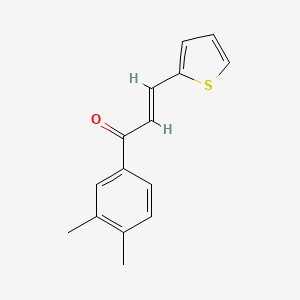

![(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6356466.png)

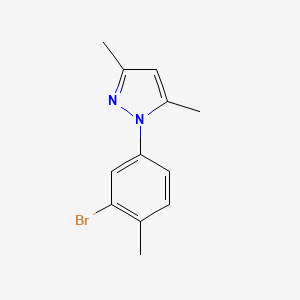

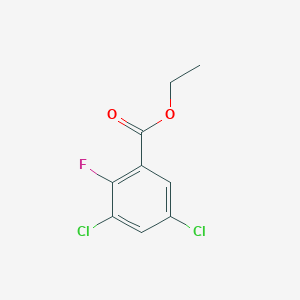

![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6356522.png)